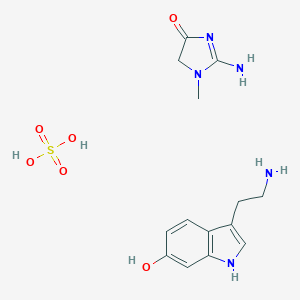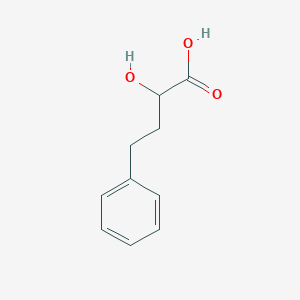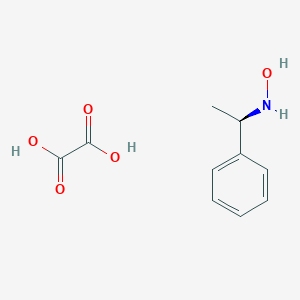
Methylhydrochinon
Übersicht
Beschreibung
Methylhydrochinon, auch bekannt als Toluhydrochinon, ist eine aromatische organische Verbindung mit der chemischen Formel CH₃C₆H₃-1,4-(OH)₂. Es ist ein Derivat von Hydrochinon, bei dem eine Methylgruppe an der Para-Position des Benzolrings substituiert ist. Diese Verbindung ist ein weißer kristalliner Feststoff und bekannt für seine vielfältigen Anwendungen in der wissenschaftlichen Forschung und Industrie.
Wissenschaftliche Forschungsanwendungen
Methylhydrochinon hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reaktant bei der Synthese verschiedener Polymere und organischer Verbindungen verwendet.
Industrie: Es wird bei der Herstellung von thermotropen Polyestern und anderen fortschrittlichen Materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von this compound beinhaltet seine Fähigkeit, Redoxreaktionen einzugehen. Es kann je nach den Bedingungen als Oxidations- oder Reduktionsmittel wirken. In biologischen Systemen kann es das Wachstum von Zellen hemmen, indem es mit zellulären Redoxprozessen interferiert und oxidativen Stress induziert . Dies macht es zu einem potenziellen Kandidaten für therapeutische Anwendungen bei der Krebsbehandlung.
Wirkmechanismus
Target of Action
Methylhydroquinone’s primary target is believed to be DNA . It interacts with DNA by alkylation or intercalation, inducing double-strand DNA breaks and mediating DNA cleavage . It also inhibits the growth of endothelial and tumor cells in culture in the micromolar range .
Mode of Action
Methylhydroquinone reduces melanin pigment production through the inhibition of the tyrosinase enzyme , which is involved in the initial step of the melanin pigment biosynthesis pathway . This interaction with its targets leads to changes in the cellular processes, affecting the growth of certain cells .
Biochemical Pathways
Methylhydroquinone affects the melanin biosynthesis pathway by inhibiting the tyrosinase enzyme . This inhibition disrupts the normal function of the pathway, leading to a reduction in melanin pigment production .
Pharmacokinetics
It is known that methylhydroquinone is produced by the oxidation of o-cresol .
Result of Action
The inhibition of the tyrosinase enzyme by Methylhydroquinone leads to a reduction in melanin pigment production . This can have various effects at the molecular and cellular levels, including changes in cell growth .
Biochemische Analyse
Biochemical Properties
Methylhydroquinone plays a role in various biochemical reactions. It is a fast redox cycling molecule and has the potential to bind to thiol, amine, and hydroxyl groups . This property allows Methylhydroquinone to interact with a variety of enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biomolecules involved and the environmental conditions.
Cellular Effects
Methylhydroquinone has been found to inhibit the growth of endothelial and tumor cells in culture in the micromolar range . It influences cell function by interacting with various cell signaling pathways, potentially affecting gene expression and cellular metabolism . The specific cellular processes influenced by Methylhydroquinone can vary depending on the cell type and the presence of other biomolecules.
Molecular Mechanism
At the molecular level, Methylhydroquinone exerts its effects through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression . The specific mechanism of action can vary depending on the specific biomolecules Methylhydroquinone interacts with and the environmental conditions.
Dosage Effects in Animal Models
The effects of Methylhydroquinone can vary with different dosages in animal models
Metabolic Pathways
Methylhydroquinone is involved in several metabolic pathways. It has been found to be degraded by certain strains via two metabolic pathways branching at 2-methylhydroquinone
Transport and Distribution
Methylhydroquinone is likely to be transported and distributed within cells and tissues
Vorbereitungsmethoden
Methylhydrochinon kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Syntheseweg beinhaltet die Oxidation von o-Kresol unter Verwendung spezifischer Mutanten wie G103S, G103S/A107G und G103S/A107T . Ein weiteres Verfahren beinhaltet die Umsetzung von Paramethoxyphenol oder Para-Dimethoxybenzol mit einem sauren Katalysator, vorzugsweise einem festen sauren Katalysator, bei Temperaturen von 100 °C bis 300 °C . Industrielle Produktionsverfahren verwenden oft diese Syntheserouten aufgrund ihrer Effizienz und Ausbeute.
Analyse Chemischer Reaktionen
Methylhydrochinon durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Es kann oxidiert werden, um Chinone zu bilden, die wichtige Zwischenprodukte in vielen chemischen Prozessen sind.
Reduktion: Es kann reduziert werden, um Hydrochinone zu bilden, die in verschiedenen Anwendungen verwendet werden.
Substitution: Es kann aufgrund des Vorhandenseins von Hydroxylgruppen am Benzolring elektrophile Substitutionsreaktionen eingehen.
Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab.
Vergleich Mit ähnlichen Verbindungen
Methylhydrochinon ähnelt anderen Hydrochinonderivaten wie:
This compound ist aufgrund des Vorhandenseins einer Methylgruppe einzigartig, die seine chemische Reaktivität und biologische Aktivität beeinflusst. Diese Methylgruppe macht es im Vergleich zu Hydrochinon hydrophober, was seine Löslichkeit und Wechselwirkung mit biologischen Membranen beeinflusst.
Eigenschaften
IUPAC Name |
2-methylbenzene-1,4-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-5-4-6(8)2-3-7(5)9/h2-4,8-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNHDIAIOKMXOLK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4020876 | |
| Record name | Methylhydroquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Off-white solid with a slight odor; [Eastman Chemical MSDS] | |
| Record name | 2-Methyl-1,4-hydroquinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10902 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.0028 [mmHg] | |
| Record name | 2-Methyl-1,4-hydroquinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/10902 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
95-71-6 | |
| Record name | Methylhydroquinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95-71-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1,4-hydroquinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095716 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methylhydroquinone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4962 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Benzenediol, 2-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methylhydroquinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4020876 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylhydroquinone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.222 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYLHYDROQUINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/332W51E0OC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Methylhydroquinone (2-methylhydroquinone) has the molecular formula C₇H₈O₂ and a molecular weight of 124.14 g/mol. []
A: Yes, various studies employ techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to characterize methylhydroquinone. [, , , ]
A: Research on methylhydroquinone often involves its generation and reactivity in specific media, such as acidic solutions or during photooxidation experiments. [, ] Stability under specific conditions is typically addressed within the context of the study.
A: While not a catalyst itself, methylhydroquinone plays a role in reactions involving enzymes like manganese-dependent peroxidase (MnP). MnP catalyzes the reduction of cytochrome c in the presence of hydrogen peroxide, Mn(II)-tartrate, and methylhydroquinone, with the reaction relying on the formation of benzosemiquinone from methylhydroquinone. []
A: Studies comparing hydroquinone and methylhydroquinone demonstrate the influence of substituents. For example, in the photooxidation of cresols using zinc oxide, both compounds yield different product distributions, indicating the impact of the methyl group on the reaction pathway. [] Additionally, research on all-trans-retinal (RAL) photoreactivity shows varying rate constants for its reaction with hydroquinone, methylhydroquinone, and other substituted hydroquinones, highlighting the impact of substituent size and electronics on reactivity. [, ]
A: Research suggests that bacterial dioxygenases exhibit varying substrate specificity for hydroquinone and methylhydroquinone. [, ] This difference implies that even a small structural change like the addition of a methyl group can significantly impact enzyme-substrate interactions.
A: Studies indicate that methylhydroquinone can induce oxidative DNA damage in vitro, particularly in the presence of copper ions. This damage is linked to potential carcinogenic and reproductive toxicity. [, ] Research in rats suggests that methylhydroquinone contributes to toluene-induced reproductive toxicity by causing oxidative damage to spermatozoa. []
A: While not as widely studied as other phenolic compounds, research shows that methylhydroquinone is a byproduct of o-cresol degradation during ozonation, a wastewater treatment process. [] This finding suggests the need to consider its potential presence and impact on the environment.
A: Research often explores the use of modified hydroquinones for different purposes. For example, studies investigate the synthesis and properties of polymers containing methylhydroquinone alongside other monomers. [, , ] These investigations highlight the ongoing search for materials with tailored properties, potentially serving as alternatives in certain applications.
A: Common techniques used to characterize and quantify methylhydroquinone include high-performance liquid chromatography (HPLC), gas chromatography (GC), UV-Vis spectroscopy, and electrochemical methods. [, , , ] These tools allow researchers to analyze its presence, concentration, and reactivity in various settings.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-Methoxybenzo[d]thiazol-2-yl)cyanamide](/img/structure/B43813.png)












